molecular weight and properties of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one
molecular weight and properties of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one
An In-Depth Technical Guide to 1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one: Synthesis, Properties, and Applications
Executive Summary: This document provides a comprehensive technical overview of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By combining the pharmacologically relevant piperidin-4-one scaffold with the versatile 5-chloro-2-thienylsulfonyl moiety, this molecule serves as a valuable intermediate for the synthesis of novel therapeutic agents. This guide details its physicochemical properties, provides a robust, step-by-step synthesis protocol based on established chemical principles, outlines critical safety and handling procedures, and explores its potential applications, particularly in the development of targeted therapies. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge required to effectively synthesize and utilize this compound in their work.
Introduction: A Scaffold of Therapeutic Potential
The piperidin-4-one nucleus is a well-established and highly valued pharmacophore in medicinal chemistry. Its rigid, six-membered heterocyclic structure provides a reliable scaffold for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. Piperidin-4-one derivatives have been reported to possess a wide array of pharmacological activities, including anticancer, anti-HIV, and antibacterial properties, making them versatile intermediates in drug design.[1] The renewed interest in this nucleus has solidified its importance in the field.[1]
The incorporation of a sulfonyl group, specifically the 5-chloro-2-thienylsulfonyl moiety, introduces key electronic and steric features that can significantly modulate a molecule's biological activity and pharmacokinetic profile. Thiophene-based sulfonamides are integral components of many clinically relevant drugs. This guide focuses on the synthesis and characterization of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one, a building block that synergistically combines these two powerful motifs.
Physicochemical and Structural Properties
The structural and electronic characteristics of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one dictate its reactivity, solubility, and potential for biological interactions. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups and established chemical principles.
Data Summary Table:
| Property | Value | Source / Method |
| IUPAC Name | 1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one | --- |
| Molecular Formula | C₉H₁₀ClNO₃S₂ | Calculated |
| Molecular Weight | 279.76 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | Inferred from precursors |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, DCM) and poorly soluble in water. | Inferred from structure[2][3] |
| CAS Number | Not publicly available. | --- |
| Precursor 1 CAS | 2766-74-7 (5-chloro-2-thiophenesulfonyl chloride) | [4] |
| Precursor 2 CAS | 41979-39-9 (Piperidin-4-one hydrochloride) | [5] |
The molecule's structure features a polar sulfonyl group and a ketone, which can participate in hydrogen bonding as an acceptor. The piperidine ring is expected to adopt a stable chair conformation.[6] These features are critical for its role as a versatile synthetic intermediate.
Synthesis and Purification Protocol
The synthesis of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one is achieved through a standard sulfonamide bond formation. This involves the nucleophilic attack of the secondary amine of piperidin-4-one on the electrophilic sulfur atom of 5-chloro-2-thiophenesulfonyl chloride.
Reaction Principle
The reaction is a nucleophilic acyl substitution at the sulfonyl group. A non-nucleophilic organic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. If the starting material is piperidin-4-one hydrochloride, the base also serves to deprotonate the amine, generating the free nucleophile required for the reaction.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one.
Experimental Protocol
Materials and Reagents:
-
Piperidin-4-one hydrochloride (CAS: 41979-39-9)[5]
-
5-chloro-2-thiophenesulfonyl chloride (CAS: 2766-74-7)[4]
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one hydrochloride (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DCM to the flask, followed by the slow addition of triethylamine (2.2 eq). Stir the resulting slurry at room temperature for 15-20 minutes.
-
Expert Insight: Using a slight excess of base (more than 2.0 eq) ensures both the deprotonation of the piperidin-4-one hydrochloride salt and the neutralization of the HCl byproduct from the subsequent reaction.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.
-
Reagent Addition: Dissolve 5-chloro-2-thiophenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirring reaction mixture over 10-15 minutes.
-
Expert Insight: A slight excess of the sulfonyl chloride ensures the complete consumption of the piperidin-4-one. Adding it slowly prevents a rapid temperature increase and potential side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting piperidin-4-one is no longer visible.
-
Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally, brine.[7]
-
Expert Insight: The NaHCO₃ wash is critical for removing any unreacted sulfonyl chloride (which hydrolyzes) and acidic impurities.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one.
Safety and Handling
Proper safety precautions are paramount when handling the reagents involved in this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8] All operations should be conducted inside a certified chemical fume hood.[9]
-
Reagent Hazards:
-
5-chloro-2-thiophenesulfonyl chloride: This is a corrosive compound and a lachrymator. It reacts with moisture. Avoid inhalation and contact with skin and eyes.[4]
-
Piperidin-4-one hydrochloride: May cause skin, eye, and respiratory irritation.[8]
-
Triethylamine/DIPEA: Flammable and corrosive liquids with noxious vapors.[10]
-
Dichloromethane (DCM): A volatile solvent; suspected carcinogen. Avoid inhalation of vapors.
-
-
First-Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]
-
-
Storage: Store the compound and its precursors in tightly sealed containers in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong oxidizing agents.[8]
Potential Applications in Drug Discovery
1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one is not typically an active pharmaceutical ingredient (API) itself but rather a highly valuable chemical intermediate. Its structure is primed for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
-
Scaffold for Targeted Therapies: The piperidin-4-one core is a key feature in numerous compounds being investigated for complex diseases. For example, derivatives have been optimized as G-protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes.[12][13]
-
Modification of the Ketone: The ketone at the 4-position is a versatile functional handle. It can be subjected to various chemical transformations, such as:
-
Reductive amination to introduce diverse amine-containing side chains.
-
Wittig reactions to form exocyclic double bonds.
-
Grignard or organolithium additions to create tertiary alcohols.
-
-
Role in Fragment-Based Drug Design: This molecule can serve as a starting point in fragment-based approaches, where the piperidinone core provides a solid anchor for binding, and subsequent modifications at the ketone or the thienyl ring can enhance potency and selectivity.
The combination of the established piperidin-4-one pharmacophore with the electronically distinct chlorothienylsulfonyl group makes this compound a promising platform for developing novel inhibitors or modulators for a range of biological targets.
Conclusion
1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed framework for its synthesis, purification, and safe handling. The straightforward and robust nature of its preparation, coupled with the proven therapeutic relevance of its structural motifs, positions this compound as a valuable tool for researchers dedicated to the discovery and development of next-generation pharmaceuticals.
References
- Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
- SAFETY DATA SHEET. (2021, December 24). Fisher Scientific.
-
PubChem. Ethyl 6-[4-({[(5-chloro-2-thienyl)sulfonyl]amino}carbonyl)piperidin-1-yl]-5-cyano-2-methylnicotinate. National Center for Biotechnology Information. Available at: [Link]
- SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
-
PubChem. 2-({4-[(5-Chloro-1H-indol-2-YL)sulfonyl]piperazin-1-YL}carbonyl)thieno[3,2-B]pyridine 4-oxide. National Center for Biotechnology Information. Available at: [Link]
-
5-chloro-2-thiophenesulfonyl chloride - CAS 2766-74-7. (2025, May 20). ChemSynthesis. Available at: [Link]
- Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
- Wang, T., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of medicinal chemistry, 57(18), 7769–7779.
- A.S., N., & R., S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 189-204.
- Krishnammagaru, N., et al. (2022). Synthesis, Characterization, and DFT Studies of ((Z)-(2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Letters in Applied NanoBioScience, 12(4), 132.
-
Wang, T., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. ResearchGate. Available at: [Link]
- Reddy, K. S., et al. (2017). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 10(2), 438-442.
- Nocentini, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5370.
- Matiichuk, V., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(2), M1388.
- Stura, E. A., et al. (2024). Structure-based design of potent and selective hydroxamate-based inhibitors of ADAMTS7. RSC Medicinal Chemistry, 15, 2806–2825.
-
Piperidine - SAFETY DATA SHEET. (2024, May 7). Ing. Petr Švec - PENTA s.r.o. Available at: [Link]
-
Zhang, T., et al. (2021). Improving the Physicochemical and Biopharmaceutical Properties of Active Pharmaceutical Ingredients Derived from Traditional Chinese Medicine through Cocrystal Engineering. Semantic Scholar. Available at: [Link]
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Piperidin-4-one hydrochloride | CAS 41979-39-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. kishida.co.jp [kishida.co.jp]
- 12. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
